5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid (5-ECPMPCA) is a synthetic compound that has been used in many scientific research studies due to its unique properties. It is a member of the pyrrole family and contains both an ethoxycarbonyl group and a carboxylic acid group. 5-ECPMPCA has been found to have a wide range of applications in various scientific fields, such as synthetic organic chemistry, biochemistry, and pharmacology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid involves the reaction of ethyl acetoacetate with methyl vinyl ketone to form 4-ethyl-2-methyl-3-oxobutanoic acid. This intermediate is then reacted with ethyl diazoacetate to form 5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid.
Starting Materials
Ethyl acetoacetate, Methyl vinyl ketone, Ethyl diazoacetate
Reaction
Step 1: Ethyl acetoacetate is reacted with methyl vinyl ketone in the presence of a base catalyst to form 4-ethyl-2-methyl-3-oxobutanoic acid., Step 2: 4-ethyl-2-methyl-3-oxobutanoic acid is then reacted with ethyl diazoacetate in the presence of a copper catalyst to form 5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid., Step 3: The product is purified through recrystallization or column chromatography.
Scientific Research Applications
5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid has been used in many scientific research studies due to its unique properties. It has been used as a substrate in the synthesis of various compounds, such as peptides, peptidomimetics, and amino acids. It has also been used in the synthesis of novel drugs and pharmaceuticals. In addition, it has been used in the study of enzyme-catalyzed reactions and in the development of new catalysts.
Mechanism Of Action
The mechanism of action of 5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid is not yet fully understood. However, it is believed to act as a substrate for enzymes, allowing them to catalyze the formation of various compounds. It is also believed to act as a chelating agent, binding to metal ions and forming complexes that can be used in various reactions.
Biochemical And Physiological Effects
5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been found to have antifungal, anti-inflammatory, and anti-cancer properties. In addition, it has been found to have hepatoprotective effects, as well as antidiabetic and anticoagulant effects.
Advantages And Limitations For Lab Experiments
5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid has several advantages and limitations for lab experiments. One of the major advantages is that it is relatively easy to synthesize in large quantities. In addition, it is relatively stable and can be stored for extended periods of time. However, it is also relatively expensive and may be difficult to obtain in some areas. Furthermore, it is toxic and should be handled with caution.
Future Directions
There are a number of potential future directions for 5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid. One potential direction is to further explore its biochemical and physiological effects and to develop new applications for it. Another potential direction is to explore its potential as a therapeutic agent and to develop new drugs and pharmaceuticals based on it. In addition, further research could be conducted on its mechanism of action and its potential as a chelating agent. Finally, further research could be conducted on its potential as a substrate for enzymes and its potential for use in the development of new catalysts.
properties
IUPAC Name |
5-ethoxycarbonyl-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-4-7-8(10(13)14)6(3)12-9(7)11(15)16-5-2/h12H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOISZOCWOBAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxycarbonyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid |
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